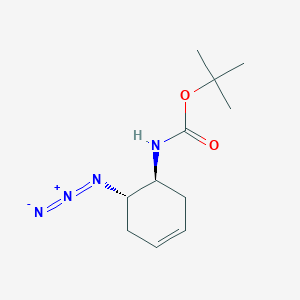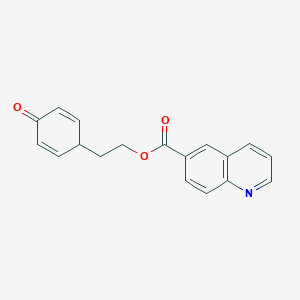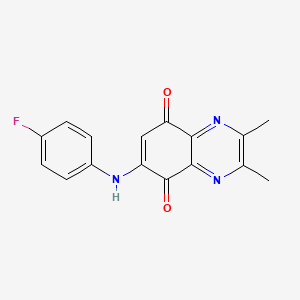
6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione is a quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione typically involves the reaction of 4-fluoroaniline with 2,3-dimethylquinoxaline-5,8-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are often employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Substituted quinoxalines with various functional groups.
科学研究应用
6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of 6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
4-Fluoroaniline: A precursor in the synthesis of the compound.
2,3-Dimethylquinoxaline: Another precursor used in the synthesis.
Uniqueness
6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione is unique due to the presence of both the fluorophenyl and dimethylquinoxaline moieties, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
属性
CAS 编号 |
14334-06-6 |
|---|---|
分子式 |
C16H12FN3O2 |
分子量 |
297.28 g/mol |
IUPAC 名称 |
6-(4-fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C16H12FN3O2/c1-8-9(2)19-15-14(18-8)13(21)7-12(16(15)22)20-11-5-3-10(17)4-6-11/h3-7,20H,1-2H3 |
InChI 键 |
VEJKBMCMNIDKNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


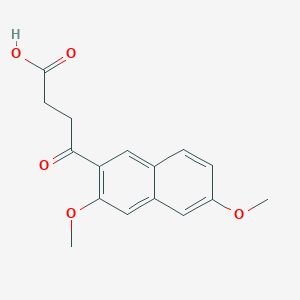


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)

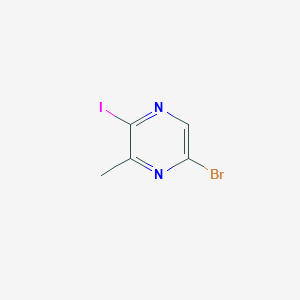
![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)




